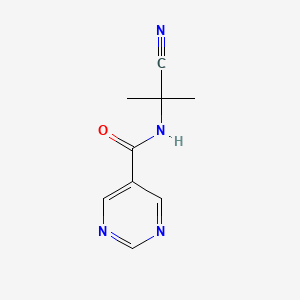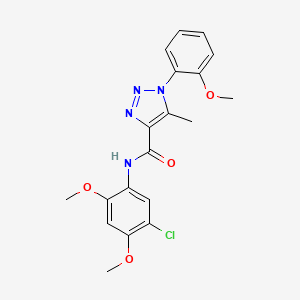![molecular formula C21H21NO3 B2848780 1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705091-28-6](/img/structure/B2848780.png)
1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,4’-piperidin] moiety, which is a type of spiro compound where a piperidine ring (a six-membered ring with one nitrogen atom) is connected to an isobenzofuran ring (a fused ring system containing a benzene ring connected to a furan ring) at a single point . The molecule also contains an acetyl group (a functional group derived from acetic acid) and a m-tolyl group (a toluene derivative where the substituent is in the meta position) .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acetyl group could undergo reactions typical of carbonyl compounds, while the aromatic ring could participate in electrophilic aromatic substitution reactions. The piperidine ring could potentially undergo reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the types of functional groups present .Aplicaciones Científicas De Investigación
Sigma Ligand Properties and Selectivity
1'-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, related to sigma ligands, has been studied for its affinity and selectivity towards sigma 1 and sigma 2 binding sites. These compounds, by adjusting structural factors such as the N-substituent size and benzene ring substituents, exhibit varied affinity and selectivity, indicating their potential in targeting sigma receptors with subnanomolar affinity, especially for sigma 2 sites. This specificity is influenced by the lipophilicity and chain length of the N-substituent and the position of substituents on the benzene ring, affecting their sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
Compounds based on this compound structure have been synthesized as potential central nervous system (CNS) agents. Their design was inspired by the recognition of a common structural motif in known antidepressants. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting their potential utility in CNS applications. The synthesis approach and the activity against tetrabenazine suggest these spiro compounds could be valuable in exploring treatments for CNS disorders (Bauer et al., 1976).
Imaging Sigma Receptors
1'-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine], a derivative of this compound, has been synthesized and evaluated as a potential SPECT tracer for imaging sigma 1 receptors. With its low nanomolar affinity for sigma 1 receptors and high subtype selectivity, this compound demonstrates potential as a specific imaging agent for σ1 receptors in vivo, indicating its application in the study of neurodegenerative and psychiatric disorders (Chen et al., 2010).
Antimycobacterial Activity
The structural framework of this compound has been utilized in synthesizing novel compounds with significant antimycobacterial activity. These compounds, through an efficient synthetic route, have shown excellent in vitro activity against Mycobacterium tuberculosis, including multi-drug-resistant strains, highlighting their potential as new leads in the fight against tuberculosis (Kumar et al., 2009).
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking . These interactions could lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
Factors such as the compound’s chemical structure and physicochemical properties could influence its pharmacokinetics . For instance, the presence of the tolyl group, which is considered nonpolar and hydrophobic, could influence the compound’s absorption and distribution .
Result of Action
Depending on its targets and mode of action, the compound could have a range of effects, such as inhibiting or activating specific cellular processes
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules in the cellular environment could influence the compound’s efficacy .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives have been found to have significant potential in drug discovery, with applications in areas such as anticancer, antiviral, antimalarial, and antimicrobial therapies . Therefore, compounds like “1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” could potentially be of interest in future pharmaceutical research .
Análisis Bioquímico
Biochemical Properties
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and their spatial orientation .
Cellular Effects
Similar compounds have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1’-(2-(m-tolyl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one are not well-characterized . Similar compounds are known to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1'-[2-(3-methylphenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-5-4-6-16(13-15)14-19(23)22-11-9-21(10-12-22)18-8-3-2-7-17(18)20(24)25-21/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMHNJKWRRNDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)
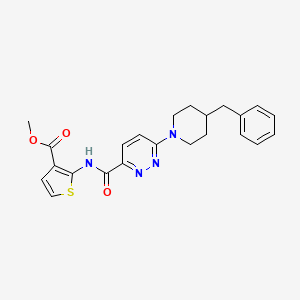

![N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2848702.png)
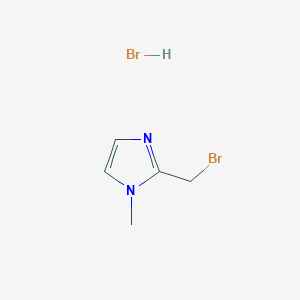
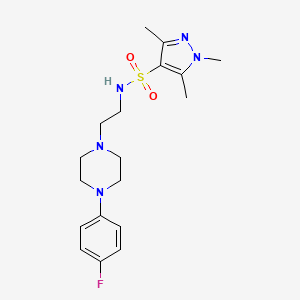
![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)
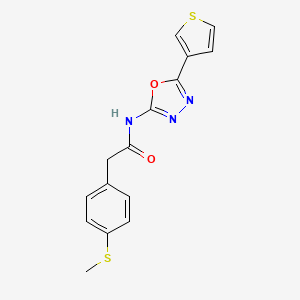
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
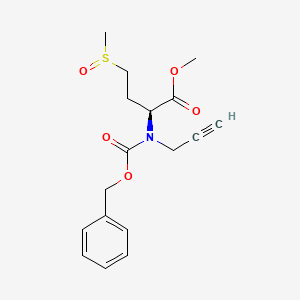
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)
